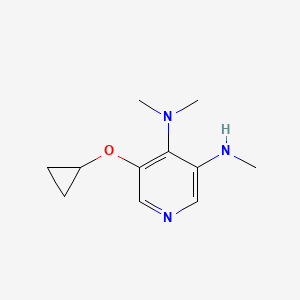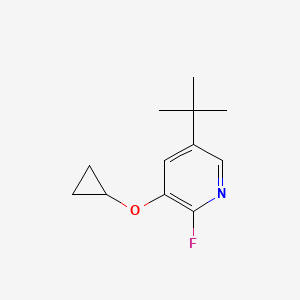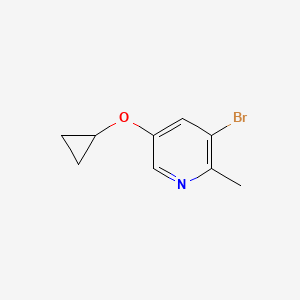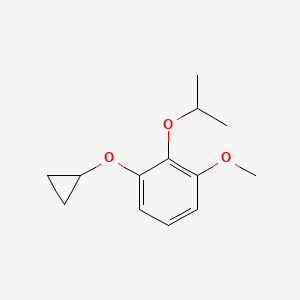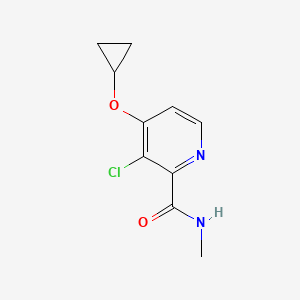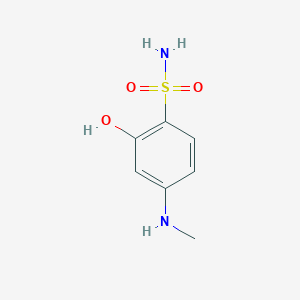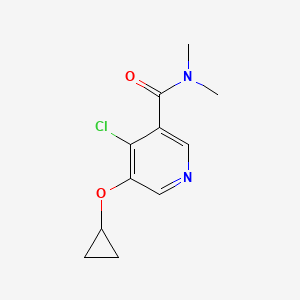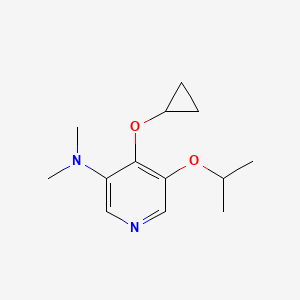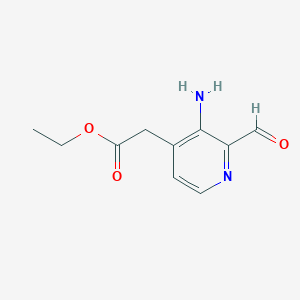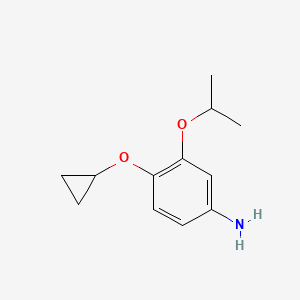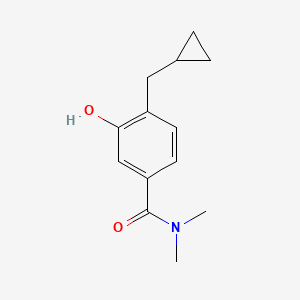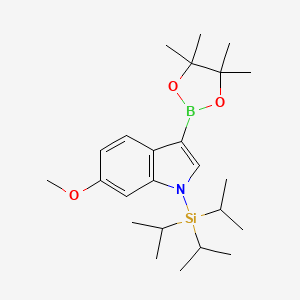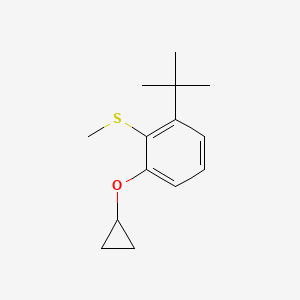
(2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane is an organic compound with a complex structure that includes a tert-butyl group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the use of Grignard reagents or organolithium reagents to introduce the tert-butyl and cyclopropoxy groups onto the phenyl ring. The methylsulfane group can then be introduced through a nucleophilic substitution reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that promote the desired reactions while minimizing side reactions is also crucial. Purification of the final product can be achieved through techniques such as distillation, recrystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxygen atoms from the sulfoxide or sulfone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: The compound and its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Tert-butyl-6-methylphenyl)(methyl)sulfane
- (2-Tert-butyl-6-isopropylphenyl)(methyl)sulfane
- (2-Tert-butyl-6-cyclopropoxyphenyl)(ethyl)sulfane
Uniqueness
(2-Tert-butyl-6-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to similar compounds
Propriétés
Formule moléculaire |
C14H20OS |
|---|---|
Poids moléculaire |
236.37 g/mol |
Nom IUPAC |
1-tert-butyl-3-cyclopropyloxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C14H20OS/c1-14(2,3)11-6-5-7-12(13(11)16-4)15-10-8-9-10/h5-7,10H,8-9H2,1-4H3 |
Clé InChI |
DDSZPDINFDALAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



